![molecular formula C7H9BrN2O B2648876 4-Bromo-3-methoxybenzene-1,2-diamine CAS No. 1162696-92-5](/img/structure/B2648876.png)
4-Bromo-3-methoxybenzene-1,2-diamine
Overview
Description
4-Bromo-1,2-diaminobenzene can be obtained from 1,2-diaminobenzene via acetylation followed by bromination and alkaline hydrolysis . It is used as a precursor in the production of tetra-dentate unsymmetrical Schiff base .
Synthesis Analysis
The synthesis of 4-Bromo-3-methoxybenzene-1,2-diamine involves multiple steps. The research paper titled “Synthesis and analysis of metal chelating amino and diamine precursors and their complex formation on copper (II) using conductivity and spectroscopic methods” discusses the synthesis of two amphiphilic chelating ligands derived from a ß-amino alcohol and diamine .Chemical Reactions Analysis
The chemical reactions of 4-Bromo-3-methoxybenzene-1,2-diamine involve electrophilic aromatic substitution reactions . The values of descriptors such as ionization energy, hardness, electrophilicity, condensed Fukui function, and energy were determined to predict the reactivity of a similar compound, 4-bromo-3- (methoxymethoxy) benzoic acid .Scientific Research Applications
Metal Complexes and Coordination Chemistry
The coordination behavior of 4-Bromo-3-methoxybenzene-1,2-diamine (referred to as L1) toward transition metal ions (such as Cu(II), Ni(II), Co(II), and Mn(II)) has been investigated. Researchers have characterized these metal complexes using various physico-chemical methods, including molar conductance, infrared spectroscopy (IR), electronic spectra, electron paramagnetic resonance (EPR), and cyclic voltammetry. The ligands L1 and L2 (derived from salicylaldehyde and benzaldehyde, respectively) form mixed ligand chelates with these metal ions. These complexes exhibit interesting properties and geometries, such as octahedral coordination .
Biological Evaluation and Antibacterial Activity
The Schiff base mixed ligands derived from 4-Bromo-3-methoxybenzene-1,2-diamine have been screened for their antibacterial activities. Researchers compared their effectiveness with known antibiotics. These studies provide insights into the potential use of these complexes in combating bacterial infections. The non-electrolytic nature of the chelates and the involvement of azomethine nitrogen in coordination contribute to their biological activity .
Antioxidant Properties
In vitro antioxidant activity of the Schiff base complexes was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The ability of these complexes to scavenge free radicals and protect against oxidative stress is an essential aspect of their potential applications. Understanding their antioxidant properties contributes to broader health-related research .
Deuteration in NMR Studies
Deuterated compounds, including those containing 4-Bromo-3-methoxybenzene-1,2-diamine, play a crucial role in nuclear magnetic resonance (NMR) analysis. Incorporating deuterium at specific positions within molecules aids in elucidating molecular structures, reaction mechanisms, and drug metabolism. Researchers explore synthetic methodologies for introducing deuterium, considering scalability and overall synthetic efficiency .
Materials Science and Coordination Polymers
The unique coordination properties of 4-Bromo-3-methoxybenzene-1,2-diamine can be harnessed in materials science. Researchers explore its use in coordination polymers, which are extended structures formed by linking metal ions with organic ligands. These polymers exhibit diverse properties, including porosity, luminescence, and magnetic behavior. The ligand’s ability to bridge metal centers contributes to the design of functional materials.
Ekamparam Akila, Markandan Usharani, Sampath Vimala, and Rangappan Rajavel. “Synthesis, Spectroscopic Characterization and Biological Evaluation Studies of Mixed ligand Schiff base with Metal (II) Complexes Derived from o-phenylenediamine.” Research Article. Link “Electroreductive deuteroarylation of alkenes enabled by an organo-photoredox catalyst.” Chemical Science. Link
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-3-methoxybenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJZDDOQHVYOJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxybenzene-1,2-diamine | |
CAS RN |
1162696-92-5 | |
Record name | 4-Bromo-3-methoxyphenylene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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